3-ethyl-1,2-oxazole 3-ethyl-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 30842-92-3
VCID: VC11602339
InChI: InChI=1S/C5H7NO/c1-2-5-3-4-7-6-5/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C5H7NO
Molecular Weight: 97.12 g/mol

3-ethyl-1,2-oxazole

CAS No.: 30842-92-3

Cat. No.: VC11602339

Molecular Formula: C5H7NO

Molecular Weight: 97.12 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-ethyl-1,2-oxazole - 30842-92-3

Specification

CAS No. 30842-92-3
Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
IUPAC Name 3-ethyl-1,2-oxazole
Standard InChI InChI=1S/C5H7NO/c1-2-5-3-4-7-6-5/h3-4H,2H2,1H3
Standard InChI Key LTUABJAYJRTHEH-UHFFFAOYSA-N
Canonical SMILES CCC1=NOC=C1

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-ethyl-1,2-oxazole is C₅H₇NO, with a molecular weight of 97.12 g/mol. The ethyl group at position 3 introduces steric and electronic effects that influence the compound’s reactivity and solubility. The oxazole ring’s aromaticity arises from delocalized π-electrons across the oxygen and nitrogen atoms, with bond lengths and angles consistent with typical heterocyclic systems .

Key Structural Features:

  • Ring System: A planar five-membered ring with alternating single and double bonds.

  • Substituent Effects: The ethyl group enhances lipophilicity, making the compound more soluble in organic solvents compared to unsubstituted oxazoles .

  • Tautomerism: Like other oxazoles, 3-ethyl-1,2-oxazole may exhibit tautomeric equilibria under specific conditions, though this remains underexplored in literature .

Synthesis and Manufacturing Processes

Classical Cyclization Methods

The synthesis of oxazole derivatives often employs the Robinson-Gabriel cyclization, a two-step process involving the acylation of β-hydroxyamides followed by dehydration. For 3-ethyl-1,2-oxazole, this method could theoretically proceed via the reaction of ethyl-substituted β-hydroxyamide precursors with agents like phosphorus oxychloride (POCl₃) .

Example Reaction Pathway:

  • Acylation: Ethylamine reacts with a β-keto acid to form an intermediate β-hydroxyamide.

  • Dehydration: Cyclization using POCl₃ yields the oxazole ring .

Alternative Routes from Carboxylic Acid Derivatives

A one-pot synthesis analogous to 2-ethyl-2-oxazoline production involves heating propionic acid derivatives with ethanolamine. For instance, propionamide derivatives react with ethanolamine at 200°C, followed by dehydration at 260–280°C to form oxazoline intermediates, which can be further modified to yield 3-ethyl-1,2-oxazole .

Optimized Conditions:

  • Catalysts: Zinc acetate or iron(III) chloride improves yields to >90% .

  • Solvents: Aprotic solvents like dimethylformamide (DMF) minimize side reactions.

Chemical Properties and Reactivity

Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution primarily at the 5-position due to electron-rich regions. For 3-ethyl-1,2-oxazole, this reactivity is modulated by the ethyl group’s electron-donating inductive effect.

Example Reaction:

  • Nitration: Introduces nitro groups at the 5-position, enhancing redox activity for pharmaceutical applications.

Nucleophilic Attack

The nitrogen atom in the oxazole ring can participate in nucleophilic reactions, particularly under acidic conditions. For example, protonation at nitrogen facilitates ring-opening reactions with amines or thiols .

Mechanistic Insight:

3-Ethyl-1,2-oxazole+HClProtonated IntermediateNH3Amidine Derivative\text{3-Ethyl-1,2-oxazole} + \text{HCl} \rightarrow \text{Protonated Intermediate} \xrightarrow{\text{NH}_3} \text{Amidine Derivative}

Applications and Derivatives

Pharmaceutical Intermediates

3-Ethyl-1,2-oxazole serves as a precursor for sulfonamide derivatives, which exhibit antibacterial and antifungal properties. For instance, 3-ethyl-1,2-oxazole-5-sulfonyl chloride (a related compound) is used in synthesizing protease inhibitors.

Materials Science

Polyoxazolines derived from ethyl-substituted oxazoles demonstrate thermoresponsive behavior, making them suitable for drug delivery systems. The ethyl group’s hydrophobicity adjusts the lower critical solution temperature (LCST) of these polymers .

Table 1: Comparison of Oxazole Derivatives

CompoundMolecular FormulaKey Application
3-Ethyl-1,2-oxazoleC₅H₇NOPharmaceutical synthesis
2-Ethyl-2-oxazolineC₅H₉NOPolymer production
3-Ethyl-5-(3-nitrophenyl)-1,2-oxazoleC₁₁H₁₀N₂O₃Redox-active materials

Comparative Analysis with Related Compounds

2-Ethyl-2-Oxazoline vs. 3-Ethyl-1,2-Oxazole

  • Structural Differences: 2-Ethyl-2-oxazoline has a saturated ring, whereas 3-ethyl-1,2-oxazole is aromatic.

  • Reactivity: The saturated oxazoline undergoes ring-opening polymerization, while the aromatic oxazole favors electrophilic substitution .

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